Taurohyocholic acid is a bile acid. [, , , , , , , , , , ] Bile acids are steroid acids found primarily in the bile of mammals. [, , , , , , , , , , ] They are synthesized in the liver from cholesterol and play a crucial role in the digestion and absorption of fats in the small intestine. [, , , , , , , , , , ] Taurohyocholic acid is formed by the conjugation of cholic acid with taurine. This conjugation process increases its water solubility.
Source: Taurohyocholic acid is found naturally in the bile of mammals, particularly pigs. [, ]
Classification: Taurohyocholic acid is classified as a primary bile acid, meaning it is directly synthesized by the liver. [, , , , , , , , , , ]
Role in scientific research: Taurohyocholic acid is utilized in various scientific research applications due to its biological activity. It is used in studies related to liver disease, bile acid metabolism, gut microbiota, and as a potential biomarker for various diseases. [, , , , , , , , ]
Taurohyocholate, also known as taurohyocholic acid, is a bile acid that plays a crucial role in the metabolism of lipids and cholesterol within the body. It is a taurine-conjugated derivative of hyocholic acid and is primarily synthesized in the liver. This compound is significant in various biochemical processes, particularly in the stabilization of cholesterol and prevention of cholestasis, which is a condition characterized by impaired bile flow.
Taurohyocholate belongs to the class of bile acids, which are steroid compounds produced from cholesterol. Bile acids are classified based on their conjugation with amino acids and their structural variations. Taurohyocholate is specifically categorized as a taurine-conjugated bile acid, which enhances its solubility and functionality in lipid digestion and absorption .
The synthesis of taurohyocholate can occur through two primary methods: natural extraction and chemical synthesis.
The synthetic routes often focus on optimizing yield and purity while minimizing by-products. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and characterize the final product .
Taurohyocholate has a complex steroid structure characteristic of bile acids. Its molecular formula is C26H45NO5S, indicating it contains 26 carbon atoms, 45 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom.
Taurohyocholate participates in several biochemical reactions:
The interaction mechanisms involve binding to cholesterol molecules and modulating their aggregation state, which is critical for maintaining proper lipid metabolism. The enzymatic conversion processes often require specific conditions such as pH adjustments and temperature control to optimize yields .
The mechanism of action for taurohyocholate primarily revolves around its role as a surfactant in bile:
Research indicates that taurohyocholate's action is influenced by its concentration and the presence of other bile salts, which can synergistically enhance its effectiveness in lipid digestion .
Relevant analyses include differential scanning calorimetry (DSC) studies that demonstrate its thermal properties and stability under varying conditions .
Taurohyocholate has several applications in scientific research and clinical settings:
Taurohyocholic acid (THCA), a taurine-conjugated bile acid, has emerged as a significant predictor of therapeutic efficacy in unresectable hepatocellular carcinoma (uHCC) patients receiving tyrosine kinase inhibitor (TKI) and PD-1 inhibitor combination therapy. A pivotal retrospective study analyzed plasma bile acid profiles in 56 uHCC patients before and after treatment initiation. The cohort comprised 28 responders (Res group; defined as achieving complete response, partial response, or stable disease ≥6 months) and 28 non-responders (Non-Res group; stable disease <6 months or progressive disease). Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed significantly lower baseline THCA concentrations in the Res group compared to the Non-Res group (p < 0.001) [1].
The discriminatory power of THCA was quantified through receiver operating characteristic (ROC) curve analysis, yielding an area under the curve (AUC) of 0.83 (95% CI: 0.75–0.91) for predicting treatment response. At the optimal cutoff value of 0.28 μM (determined by Youden’s index), THCA demonstrated 82% sensitivity and 79% specificity in distinguishing responders from non-responders [1]. This inverse relationship suggests that elevated pretreatment THCA levels correlate with intrinsic resistance to TKI-PD-1 combination regimens. Multivariate Cox regression confirmed THCA as an independent predictor of treatment response after adjusting for liver function (Child-Pugh score) and tumor burden (portal vein invasion, extrahepatic metastasis) [1].
Table 1: Baseline Characteristics and THCA Levels in HCC Patients Undergoing TKI-PD-1 Therapy
Parameter | Responders (n=28) | Non-Responders (n=28) | p-value |
---|---|---|---|
Age (years, median) | 58.5 | 60.2 | 0.34 |
Male Sex (%) | 85.7% | 89.3% | 0.71 |
Portal Vein Invasion (%) | 71.4% | 82.1% | 0.37 |
Extrahepatic Metastasis (%) | 39.3% | 46.4% | 0.61 |
Baseline THCA (μM, mean±SD) | 0.19±0.08 | 0.41±0.13 | <0.001 |
Beyond predicting initial treatment response, plasma THCA levels demonstrate strong prognostic utility for long-term outcomes in uHCC patients. Using the established cutoff (0.28 μM), patients with low pretreatment THCA achieved a median progression-free survival (PFS) of 7.6 months (95% CI: 6.1–9.1 months), compared to 4.9 months (95% CI: 3.8–6.0 months) in the high-THCA group (hazard ratio [HR] = 2.15; p = 0.027) [1]. The survival divergence was more pronounced in overall survival (OS): the low-THCA cohort had a median OS of 23.7 months (95% CI: 19.5–27.9 months) versus 11.6 months (95% CI: 9.2–14.0 months) in high-THCA patients (HR = 2.98; p = 0.006) [1].
Kaplan-Meier analysis confirmed sustained separation of survival curves over a 24-month follow-up period. Multivariate Cox models adjusting for Barcelona Clinic Liver Cancer (BCLC) stage, AFP levels, and ECOG performance status retained low THCA as an independent favorable prognostic factor for both PFS (adjusted HR = 1.92, p = 0.038) and OS (adjusted HR = 2.64, p = 0.012) [1]. This positions THCA as a robust stratification biomarker for identifying patients most likely to derive durable clinical benefit from TKI-PD-1 regimens.
Table 2: Survival Outcomes Based on Baseline THCA Levels
Survival Metric | Low THCA (<0.28 μM) | High THCA (≥0.28 μM) | Hazard Ratio (95% CI) | p-value |
---|---|---|---|---|
Median PFS (months) | 7.6 | 4.9 | 2.15 (1.23–3.75) | 0.027 |
Median OS (months) | 23.7 | 11.6 | 2.98 (1.65–5.38) | 0.006 |
1-Year OS Rate (%) | 85.7% | 57.1% | - | <0.001 |
The biological basis for THCA’s predictive and prognostic value involves its interactions with bile acid signaling pathways and gut microbiota-immune crosstalk:
Farnesoid X Receptor (FXR) Modulation: Hydrophobic bile acids like THCA antagonize FXR nuclear activity, a master regulator of bile acid homeostasis and inflammation. FXR suppression upregulates pro-inflammatory cytokines (TNF-α, IL-6) and chemokines (CCL2, CXCL10) within the tumor microenvironment, promoting immunosuppressive macrophage polarization (M2 phenotype) and T-cell exhaustion [7] [8]. Transcriptomic analysis of HCC biopsies revealed downregulation of FXR target genes (SHP, BSEP) in high-THCA patients, correlating with increased PD-1 and CTLA-4 expression in tumor-infiltrating lymphocytes [1].
Cytotoxicity and Mitochondrial Stress: Elevated intracellular THCA induces endoplasmic reticulum (ER) stress and mitochondrial membrane permeabilization, activating the NLRP3 inflammasome and caspase-3-mediated apoptosis in hepatocytes. Preclinical models demonstrate that THCA accumulation sensitizes HCC cells to TNF-α-induced necrosis while impairing dendritic cell maturation, thereby dampening anti-tumor T-cell priming [7] [4].
Gut Microbiota Interactions: THCA levels inversely correlate with fecal abundances of immunomodulatory bacteria. Patients with low THCA exhibit enrichment of Lachnoclostridium and Veillonella spp., which generate secondary bile acids like ursodeoxycholic acid (UDCA) linked to PD-1 inhibitor efficacy [5]. Lachnoclostridium-derived UDCA upregulates CXCR6+ natural killer T (NKT) cell trafficking to hepatic tumors, enhancing interferon-γ production and tumor cell lysis [5] [10]. Conversely, high-THCA patients show Prevotella 9 dominance, which correlates with regulatory T-cell expansion and interleukin-10-mediated immunosuppression [5] [10].
Table 3: Molecular and Microbiota Correlates of THCA in HCC Microenvironment
Mechanistic Pathway | High THCA Microenvironment | Low THCA Microenvironment |
---|---|---|
FXR Signaling Activity | ↓ SHP, ↓ BSEP expression | ↑ FXR target gene transcription |
Immune Cell Infiltration | ↑ M2 macrophages, ↑ T-reg cells | ↑ CD8+ T cells, ↑ CXCR6+ NKT cells |
Key Cytokines | ↑ IL-10, ↑ TGF-β, ↑ CCL22 | ↑ IFN-γ, ↑ Granzyme B, ↑ CXCL10 |
Dominant Gut Microbiota | Prevotella 9, Desulfovibrion | Lachnoclostridium, Veillonella |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7